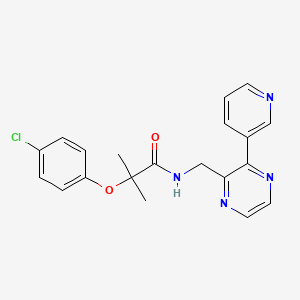
2-(4-chlorophenoxy)-2-methyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-2-methyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)propanamide is a useful research compound. Its molecular formula is C20H19ClN4O2 and its molecular weight is 382.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(4-chlorophenoxy)-2-methyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)propanamide is a heterocyclic organic compound with potential therapeutic applications, particularly in oncology and inflammation. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical formula of the compound is C15H15ClN2O2. Its structure features a chlorophenoxy group, a pyridine moiety, and a pyrazine derivative, which are critical for its biological interactions. The presence of these functional groups suggests potential interactions with various biological targets, particularly in the context of cancer therapy.
Research indicates that compounds similar to This compound may act as inhibitors of specific kinases involved in cancer cell proliferation. For instance, studies have shown that related compounds exhibit significant inhibition of Aurora-A kinase and other cellular pathways essential for tumor growth and survival .
Antitumor Activity
The antitumor potential of this compound has been evaluated through various in vitro assays:
- Cell Lines Tested :
- A549 (lung cancer)
- MCF7 (breast cancer)
- NCI-H460 (lung cancer)
The compound demonstrated significant cytotoxicity with IC50 values ranging from 0.39 µM to 0.46 µM against these cell lines, indicating potent antitumor activity .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 0.39 ± 0.06 | Induction of autophagy |
| MCF7 | 0.46 ± 0.04 | Inhibition of Aurora-A kinase |
| NCI-H460 | 0.16 ± 0.03 | Apoptosis induction |
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has shown promise as an anti-inflammatory agent. It appears to modulate inflammatory pathways by inhibiting specific cytokines and enzymes involved in inflammation .
Case Studies
-
Study on Pyrazole Derivatives :
A study focused on pyrazole derivatives similar to the compound indicated that they exhibit significant anti-inflammatory and anticancer activities, suggesting a common mechanism involving kinase inhibition . -
Synthesis and Screening :
Various derivatives were synthesized and screened for their biological activity, revealing that modifications to the chlorophenoxy and pyridine groups could enhance potency against specific cancer types .
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2/c1-20(2,27-16-7-5-15(21)6-8-16)19(26)25-13-17-18(24-11-10-23-17)14-4-3-9-22-12-14/h3-12H,13H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQIMLAQWKJYAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1=NC=CN=C1C2=CN=CC=C2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













